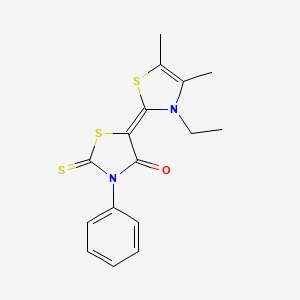![molecular formula C18H13FN4S B15011288 (2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B15011288.png)
(2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE is a complex organic compound featuring a thiazole ring, fluorophenyl and methylphenyl groups, and a cyano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions, followed by the introduction of the fluorophenyl and methylphenyl groups via substitution reactions. The cyano group is often introduced through nucleophilic substitution reactions using cyanide sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while reduction can produce amine-substituted compounds.
Aplicaciones Científicas De Investigación
(E)-4-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including as an antimicrobial or anticancer agent.
Medicine: Research explores its potential as a drug candidate due to its unique chemical structure and biological activity.
Industry: The compound is investigated for its use in materials science, particularly in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-4-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-FLUOROPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE: Lacks the methylphenyl group, resulting in different chemical and biological properties.
N-(4-METHYLPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE:
Uniqueness
(E)-4-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE is unique due to the presence of both fluorophenyl and methylphenyl groups, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these groups with the thiazole ring and cyano group makes it a versatile compound for various research applications.
Propiedades
Fórmula molecular |
C18H13FN4S |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
(2E)-4-(4-fluorophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C18H13FN4S/c1-12-2-8-15(9-3-12)22-23-16(10-20)18-21-17(11-24-18)13-4-6-14(19)7-5-13/h2-9,11,22H,1H3/b23-16+ |
Clave InChI |
IMHRCUCCVYFVFX-XQNSMLJCSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F |
SMILES canónico |
CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B15011206.png)
![2-Pyridin-2-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B15011215.png)
![2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15011220.png)
![3-(methylsulfanyl)-5-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile](/img/structure/B15011227.png)

![(2Z)-2-hydroxy-N'-{hydroxy[bis(3-methylphenyl)]acetyl}-4-oxo-N,4-diphenylbut-2-enehydrazide](/img/structure/B15011248.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[1-(2-hydroxyphenyl)ethylidene]-5-(4-morpholinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15011253.png)
![(2E,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B15011274.png)
![2-(2,4-Dichlorophenoxy)-N-({N'-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B15011284.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15011294.png)
![2-ethoxy-4-{(E)-[2-(pentafluorophenyl)hydrazinylidene]methyl}phenol](/img/structure/B15011297.png)
![1-{3-[(4-Methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-phenoxyethanone](/img/structure/B15011310.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B15011314.png)

